

# Comprehensive Technical Guide: Perbromic Acid vs. Hypobromous Acid - Properties, Synthesis, and Research Applications

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## Compound Focus: Perbromic acid

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## Executive Summary

This technical guide provides a **comprehensive analysis** of **perbromic acid** ( $\text{HBrO}_4$ ) and hypobromous acid ( $\text{HOBr}$ ), two bromine oxoacids with **distinct chemical properties** and **research applications**. While both compounds contain bromine and oxygen and function as oxidizing agents, they differ dramatically in stability, reactivity, and biological significance. Hypobromous acid, a **powerful endogenous electrophile** with significant biological relevance in inflammatory pathways, exhibits substantial reactivity with biomolecules at moderate oxidation states (+1). In contrast, **perbromic acid** represents bromine in its **highest oxidation state** (+7), demonstrating strong oxidizing power but limited stability, which restricts its direct biological applications. This whitepaper delivers a systematic comparison of these compounds' chemical and physical properties, synthesis methodologies, safety considerations, and potential research applications, with particular emphasis on their relevance to drug development professionals investigating inflammatory disease mechanisms and oxidative stress pathways.

## Introduction to Halogen Oxoacids and Bromine Chemistry

Bromine forms several oxoacids with the general formula  $\text{HBrO}_n$ , where the oxidation state of bromine ranges from +1 to +7. These compounds are part of the broader family of **halogen oxoacids** that demonstrate considerable diversity in their chemical behavior and practical applications. The **relative instability** of bromine oxoacids compared to their chlorine counterparts has made them less extensively studied, though recent research has revealed significant biological roles for some species, particularly in inflammatory processes. Unlike fluorine, which forms only one oxoacid (HOF), bromine forms multiple oxoacids including hypobromous acid ( $\text{HOBr}$ , +1 oxidation state), bromous acid ( $\text{HBrO}_2$ , +3 oxidation state), bromic acid ( $\text{HBrO}_3$ , +5 oxidation state), and **perbromic acid** ( $\text{HBrO}_4$ , +7 oxidation state) [1]. The **oxidation state** of the central bromine atom fundamentally determines the acid's properties, reactivity, and stability, with higher oxidation states generally correlating with increased acidic strength but decreased stability for bromine compounds.

Table: General Characteristics of Bromine Oxoacids

Oxoacid Name	Chemical Formula	Oxidation State	Stability	Primary Characteristics
Hypobromous acid	$\text{HOBr}$	+1	Low	Weak acid, powerful electrophile
Bromous acid	$\text{HBrO}_2$	+3	Very low	Strong oxidizing agent
Bromic acid	$\text{HBrO}_3$	+5	Moderate	Strong acid, oxidizing agent
Perbromic acid	$\text{HBrO}_4$	+7	Low	Strong acid, strong oxidizer

The biological significance of bromine compounds has gained increased recognition, particularly since the discovery that **eosinophil peroxidase** preferentially oxidizes bromide over chloride, generating hypobromous acid as a key effector molecule in the immune response [2]. This **enzymatic production** of specific brominated compounds *in vivo* has stimulated considerable research interest in understanding their physiological and pathological roles, with implications for drug development across multiple therapeutic areas including asthma, cardiovascular diseases, and other inflammatory conditions.

## Chemical Identity and Fundamental Properties

## Molecular Characteristics and Physical Properties

**Perbromic acid** ( $\text{HBrO}_4$ ) and hypobromous acid ( $\text{HOBr}$ ) demonstrate **striking differences** in their fundamental chemical properties despite both being bromine oxoacids. **Perbromic acid** features bromine in its **highest oxidation state** (+7), making it the most oxidized form of bromine oxygen acid. With a molar mass of  $144.908 \text{ g}\cdot\text{mol}^{-1}$ , it typically exists as a colorless liquid that decomposes before melting, making the solid form unstable [3]. The compound is characterized by a tetrahedral molecular geometry when considering the bromine center surrounded by four oxygen atoms, with one proton attached to an oxygen. In contrast, hypobromous acid has bromine in the +1 oxidation state with a molar mass of  $96.911 \text{ g}\cdot\text{mol}^{-1}$  [2]. It is a weak acid with a  $\text{pK}_a$  of 8.65, existing mainly in aqueous solutions rather than as an isolated compound due to its instability [2]. The density of hypobromous acid is approximately  $2.470 \text{ g}/\text{cm}^3$ , and it has a boiling point between  $20\text{--}25^\circ\text{C}$  [2].

Table: Fundamental Properties Comparison

Property	Perbromic Acid ( $\text{HBrO}_4$ )	Hypobromous Acid ( $\text{HOBr}$ )
Molecular formula	$\text{HBrO}_4$	$\text{HOBr}$
Molar mass ( $\text{g}\cdot\text{mol}^{-1}$ )	144.908	96.911
Oxidation state of Br	+7	+1
Acidity ( $\text{pK}_a$ )	Strong acid	8.65 (weak acid)
Physical state at RT	Colorless liquid	Exists mainly in solution
Density ( $\text{g}/\text{cm}^3$ )	Not specified	2.470
Boiling point ( $^\circ\text{C}$ )	Not specified	20-25
Melting point	Decomposes before melting	Not specified

## Molecular Structure and Bonding

The **molecular architecture** of these acids significantly influences their chemical behavior. **Perbromic acid** adopts a structure where the bromine atom is centrally bonded to four oxygen atoms in a **tetrahedral arrangement**, with one oxygen atom bonded to hydrogen. This structure resembles that of other perhalic acids like perchloric acid, with bromine utilizing  $sp^3$  hybrid orbitals in bonding [1]. The Br-O bonds in **perbromic acid** involve  **$d\pi-p\pi$  bonding** character, typical for halogen-oxygen bonds in oxoacids. Hypobromous acid, conversely, has a simpler molecular structure with bromine bonded to a hydroxyl group (H-O-Br). The central bromine atom in hypobromous acid is  $sp^3$  hybridized, with the molecule having a **bent geometry** similar to water but with significant electron density differences due to the larger, more polarizable bromine atom [1]. This structural difference fundamentally impacts their reactivity: **perbromic acid's** highly oxidized bromine center makes it a powerful oxidizer, while hypobromous acid's structure facilitates its role as a potent electrophile in biological systems.

## Stability and Reactivity Profiles

### Decomposition Pathways and Catalytic Influences

The **stability profiles** of **perbromic acid** and hypobromous acid reveal significant challenges in their handling and application. **Perbromic acid** is recognized as the **most unstable** of the halogen(VII) oxoacids, decomposing rapidly upon standing to bromic acid and oxygen, which releases toxic brown bromine vapors [3]. This decomposition follows an **autocatalytic mechanism** particularly in concentrations above 6M, where the process becomes self-accelerating. The compound's instability is further demonstrated by its susceptibility to catalytic decomposition by metal ions such as  $Ce^{4+}$  and  $Ag^+$  [3]. Importantly, **perbromic acid** cannot be formed by displacement of chlorine from perchloric acid, unlike its iodine analog; it can only be synthesized through protonation of the perbromate ion [3]. In contrast, hypobromous acid undergoes a **disproportionation reaction** in solution, slowly converting to bromide and bromate ions ( $3BrO^- \rightarrow 2Br^- + BrO_3^-$ ) [2]. This process is pH-dependent and influences the compound's effective lifetime in biological and industrial systems.

The **kinetic profiles** of these decomposition reactions have important practical implications. **Perbromic acid's** instability necessitates careful concentration control, with commercial and research applications typically utilizing solutions no greater than 6M to maintain stability [3]. Even within this concentration range, storage conditions must be carefully controlled to prevent accelerated decomposition. Hypobromous

acid demonstrates greater kinetic stability under physiological conditions, though it still decomposes appreciably over timeframes relevant to biological processes. This relative stability in aqueous environments enables its function as a **biological signaling molecule** and antimicrobial agent in immune responses, despite its inherent thermodynamic instability.

## Chemical Reactivity and Oxidizing Power

Both **perbromic acid** and hypobromous acid function as **oxidizing agents**, but their specific reactivity profiles differ substantially due to their distinct oxidation states. **Perbromic acid** is a **strong acid** and **powerful oxidizer**, with dilute solutions functioning as slow oxidizing agents [3]. The standard reduction potential for the  $\text{HBrO}_4/\text{BrO}_4^-$  couple reflects its strong oxidizing capacity in acidic solutions, though precise values are less commonly documented than for other perhalic acids due to the compound's instability. Hypobromous acid, while a weaker oxidizer in terms of standard reduction potential ( $E^\circ \text{HOBr}/\text{Br}^- = 1.13 \text{ V}$ ) compared to hypochlorous acid ( $E^\circ \text{HOCl}/\text{Cl}^- = 1.28 \text{ V}$ ), exhibits remarkable **electrophilic reactivity** that makes it particularly effective in biological contexts [4]. In fact, hypobromous acid is approximately 1000-fold more electrophilic than hypochlorous acid, enabling reactions with biomolecules that are not susceptible to HOCl [4].

This **differential reactivity** with biological molecules has significant implications for their respective applications. Hypobromous acid demonstrates particularly fast reactions with sulfur-containing amino acids, nitrogenous bases, and aromatic compounds [4]. The rate constant for tyrosine bromination by HOBr is approximately 5,000-fold faster than chlorination by HOCl, explaining the selective formation of 3-bromotyrosine in inflammatory conditions despite the much lower physiological concentration of bromide compared to chloride [4]. **Perbromic acid's** reactivity is less selective, functioning primarily as a strong oxidizer rather than participating in specific electrophilic addition reactions. This lack of specificity, combined with its instability, limits its biological applications compared to hypobromous acid.

## Synthesis Methods and Experimental Protocols

### Laboratory Synthesis of Perbromic Acid

The synthesis of **perbromic acid** presents unique challenges due to its **inherent instability** and the inability to prepare it through direct oxidation pathways that work for analogous compounds. **Perbromic acid** cannot be formed by displacement of chlorine from perchloric acid, unlike periodic acid; it can only be prepared through **protonation of the perbromate ion** [3]. The perbromate ion itself was first successfully synthesized through the oxidation of bromate ions using xenon difluoride or through electrochemical methods. The modern synthesis typically involves:

- **Precursor preparation:** Generating potassium perbromate ( $\text{KBrO}_4$ ) through oxidation of bromate using fluorine in alkaline solution or through electrochemical oxidation.
- **Acidification:** Treating aqueous solutions of perbromate salts with strong acids such as nitric or sulfuric acid to protonate the perbromate ion.
- **Concentration control:** Maintaining the resulting **perbromic acid** solution at concentrations  $\leq 6\text{M}$  to prevent autocatalytic decomposition [3].
- **Stabilization:** Storing solutions at low temperatures and avoiding catalysts such as  $\text{Ce}^{4+}$  and  $\text{Ag}^+$  that accelerate decomposition.

The original discovery of **perbromic acid** occurred through an unusual pathway involving the **decay of a radioactive selenate sample** ( $\text{SeO}_4^{2-}$ ), where bromine crystals were exposed to gamma radiation [3]. This fortuitous discovery highlights the challenges in synthesizing this compound through conventional chemical routes. Experimental protocols require strict temperature control and careful monitoring for decomposition, indicated by the release of oxygen gas and the appearance of brown bromine vapors.

## Production Methods for Hypobromous Acid

Hypobromous acid can be synthesized through several routes, with the **disproportionation of bromine** in water representing the most fundamental method. This approach involves dissolving elemental bromine in water, which establishes an equilibrium favoring  $\text{HOBr}$  formation [2]. The specific protocol includes:

- **Direct disproportionation:** Adding elemental bromine to water in a molar ratio that establishes the equilibrium:  $\text{Br}_2 + \text{H}_2\text{O} \rightleftharpoons \text{HOBr} + \text{HBr}$  [2].
- **Enzymatic production:** Utilizing bromoperoxidases, which catalyze the oxidation of bromide with hydrogen peroxide:  $\text{Br}^- + \text{H}_2\text{O}_2 \rightarrow \text{HOBr} + \text{OH}^-$  [2]. This method has particular relevance for biological studies.
- **Industrial formation:** Employing the reaction between hypochlorite and bromide ions in water treatment applications, particularly in cooling circuits and paper mill systems [5].

A significant advancement in hypobromous acid production is documented in patent US7785559B2, which describes a method for forming hypobromous acid by reacting hypochlorous acid or its salts with bromide in the presence of a **modified chlorite** [5]. This approach accelerates the reaction rate by 2 to 15 times compared to conventional methods, addressing the slow reaction kinetics that typically require 20-30 minutes to reach maximum hypobromite concentration [5]. The enhanced method eliminates the need for pre-mixing hypochlorite and bromide before addition to the treatment system, simplifying industrial processes and reducing losses from hypochlorite volatilization. For laboratory preparation of pure HOBr solutions, common protocols involve passing dilute bromine vapor through a column packed with yellow mercuric oxide, which removes elemental bromine while allowing HOBr to pass through, or using cation exchange resins to acidify hypobromite solutions.

## Biological Significance and Research Implications

### Endogenous Production and Physiological Roles

Hypobromous acid plays significant **biological roles** in human physiology, particularly in inflammatory processes and host defense mechanisms. The acid is endogenously produced by **specific peroxidase enzymes**, primarily eosinophil peroxidase (EPO) released from eosinophils and, to a lesser extent, myeloperoxidase (MPO) from neutrophils [4]. These enzymes catalyze the oxidation of bromide ions ( $\text{Br}^-$ ) using hydrogen peroxide as a substrate, generating HOBr as a product. Despite the relatively low plasma concentration of bromide (2-100  $\mu\text{M}$ ) compared to chloride (100-140 mM), the unique properties of EPO and the **superior reactivity** of HOBr with certain biomolecules make this pathway physiologically significant [4]. Eosinophil peroxidase, at physiological pH, demonstrates greater efficiency for bromide oxidation compared to chloride oxidation, explaining the selective production of HOBr even in the presence of vastly higher chloride concentrations [2].

The **biological functions** of hypobromous acid include pathogen destruction during immune responses, participation in inflammatory signaling pathways, and contribution to tissue remodeling processes. Specialized immune cells called eosinophils preferentially use bromide to generate halogenating agents, with HOBr serving as a key effector molecule for eliminating tissue-invasive parasites and certain microorganisms [2]. The compound's effectiveness stems from its ability to react with diverse biomolecular targets including proteins, lipids, and nucleic acids, disrupting cellular structures and functions in pathogens.

In contrast to hypobromous acid's established biological roles, **perbromic acid** has **no known physiological functions** due to its extreme instability and the absence of natural biochemical pathways for its production. The high oxidation state of bromine in **perbromic acid** (+7) is incompatible with biological systems, which lack the necessary enzymatic machinery to generate or utilize this compound.

## Pathological Implications and Biomarker Utility

The reactive properties of hypobromous acid that make it effective against pathogens also contribute to its **potential deleterious effects** in chronic inflammatory conditions. Excessive or misplaced production of HOBr can lead to host tissue damage through several mechanisms:

- **Protein modification:** HOBr brominates tyrosine residues in proteins to form 3-bromotyrosine, which serves as a specific biomarker for eosinophil and myeloperoxidase activity in inflammatory diseases [4].
- **Lipid peroxidation:** The compound can oxidize unsaturated lipids in cell membranes, potentially disrupting membrane integrity and generating secondary reactive species.
- **Electrophilic stress:** As a powerful electrophile, HOBr can deplete cellular antioxidants and modify nucleophilic sites in proteins, potentially altering their function.

Clinical studies have demonstrated elevated levels of 3-bromotyrosine in specific pathological contexts. For example, increased 3-bromotyrosine concentrations have been detected in the **bronchoalveolar lavage fluid** of cystic fibrosis patients and the **urinary excretion** of 3-bromotyrosine has been proposed as a biomarker for asthma control and prediction of future exacerbation risk in children [4]. These findings highlight the dual nature of hypobromous acid in health and disease—it serves essential defense functions while simultaneously contributing to tissue damage in chronic inflammatory conditions. The measurement of specific bromination products provides researchers and clinicians with valuable tools for monitoring disease activity and treatment responses in conditions involving eosinophil or myeloperoxidase activation.

## Safety Profiles and Handling Considerations

### Toxicity and Physiological Effects

The **safety considerations** for **perbromic acid** and hypobromous acid reflect their potent chemical reactivity and biological activities. **Perbromic acid** is classified as a powerful oxidizer and poses significant **handling hazards** [3]. It is corrosive and irritant, making it extremely dangerous upon contact with skin, eyes, airways, and the digestive tract. Overexposure can lead to serious health effects including pulmonary suffocation, loss of consciousness, and even death [3]. Prolonged or repeated exposure may cause damage to lungs, kidneys, and intestines due to its corrosive nature and oxidative stress on tissues. Hypobromous acid, while used in controlled concentrations for water treatment and as a disinfectant, also presents **handling challenges** due to its reactivity [2]. In biological systems, its potent electrophilic properties contribute to tissue damage in inflammatory conditions, as discussed in the previous section. The compound's ability to modify proteins and other biomolecules underscores its potential toxicity at elevated concentrations or with chronic exposure.

Table: Safety Considerations and Protective Measures

Aspect	Perbromic Acid	Hypobromous Acid
Primary hazards	Powerful oxidizer, corrosive, irritant	Oxidizer, disinfectant, tissue irritant
Exposure routes	Inhalation, skin contact, ingestion	Inhalation, skin contact, ingestion
Acute effects	Pulmonary suffocation, loss of consciousness	Tissue irritation, inflammatory responses
Chronic effects	Organ damage (lungs, kidneys, intestines)	Chronic inflammation, tissue damage
Protective equipment	Acid-resistant gloves, face shield, fume hood	Chemical-resistant gloves, eye protection
Storage requirements	≤6M concentration, cool temperature, dark	Cool temperature, stable pH

## Storage and Disposal Protocols

Proper **storage conditions** are essential for maintaining the stability and safe handling of both compounds. **Perbromic acid** requires particularly stringent controls due to its tendency toward **autocatalytic decomposition**. Solutions should be maintained at concentrations no greater than 6M and stored in sealed containers at reduced temperatures to slow decomposition kinetics [3]. Contact with catalytic metal ions such as  $Ce^{4+}$  and  $Ag^+$  must be avoided, as they accelerate decomposition. Containers should be protected from light and physical disturbance, with regular monitoring for signs of decomposition such as gas evolution or color change. Hypobromous acid solutions require storage in **opaque containers** at controlled pH (typically slightly acidic to neutral) to minimize disproportionation to bromide and bromate [2]. Temperature control is less critical than for **perbromic acid** but still recommended for maintaining solution stability.

**Disposal procedures** for both compounds should account for their oxidizing properties and potential environmental impacts. Dilution and neutralization are typically employed before disposal, with reducing agents such as thiosulfate used to eliminate oxidizing capacity. For **perbromic acid**, preliminary reduction to less oxidized bromine species is recommended before final disposal. All disposal operations should be conducted in well-ventilated areas with appropriate personal protective equipment to minimize exposure risks. For research facilities generating waste containing these compounds, consultation with environmental health and safety professionals is recommended to ensure compliance with local regulations and implementation of best practices for hazardous waste management.

## Research Applications and Future Directions

### Current Research and Industrial Applications

The **practical applications** of **perbromic acid** and hypobromous acid reflect their distinct chemical properties. **Perbromic acid**'s primary utility is in the **synthesis of perbromate salts** through reactions with appropriate bases [3]. These salts find specialized applications in analytical chemistry and as oxidizing agents in specific synthetic pathways. The compound's strong oxidizing power has been investigated for materials processing and specialty chemical synthesis, though its instability limits widespread adoption. Hypobromous acid boasts more diverse applications, particularly as a **disinfectant and bleaching agent** [2]. Its uses include:

- **Water treatment:** Especially in cooling circuits and paper mill systems where it functions as a effective slime control agent [5].

- **Biocidal applications:** Taking advantage of its ability to kill pathogenic cells through modification of essential cellular components.
- **Chemical synthesis:** Serving as a brominating agent for specific organic compounds and pharmaceutical intermediates.

The **industrial significance** of hypobromous acid is particularly evident in water treatment systems for paper mills and cooling circuits, where it demonstrates superior performance to chlorine-based treatments in high-pH environments [5]. The development of efficient *in situ* generation methods, such as the modified chlorite approach described in patent US7785559B2, has enhanced its practical utility by addressing previous limitations in reaction kinetics and reagent stability [5]. These advances have enabled more effective control of microbial growth and biofouling in industrial systems, particularly under alkaline conditions where traditional chlorine-based disinfectants show reduced efficacy.

## Emerging Research Directions and Therapeutic Potential

Several **promising research directions** are emerging for bromine oxoacids, particularly for hypobromous acid given its biological significance. Current investigative priorities include:

- **Biomarker development:** Refining the measurement of 3-bromotyrosine and other bromination products as specific indicators of eosinophil and myeloperoxidase activity in inflammatory diseases [4].
- **Therapeutic targeting:** Developing inhibitors that selectively modulate hypobromous acid production or activity in pathological contexts without compromising host defense functions.
- **Signaling pathways:** Elucidating the specific molecular mechanisms through which hypobromous acid modifies cellular functions and contributes to disease processes.

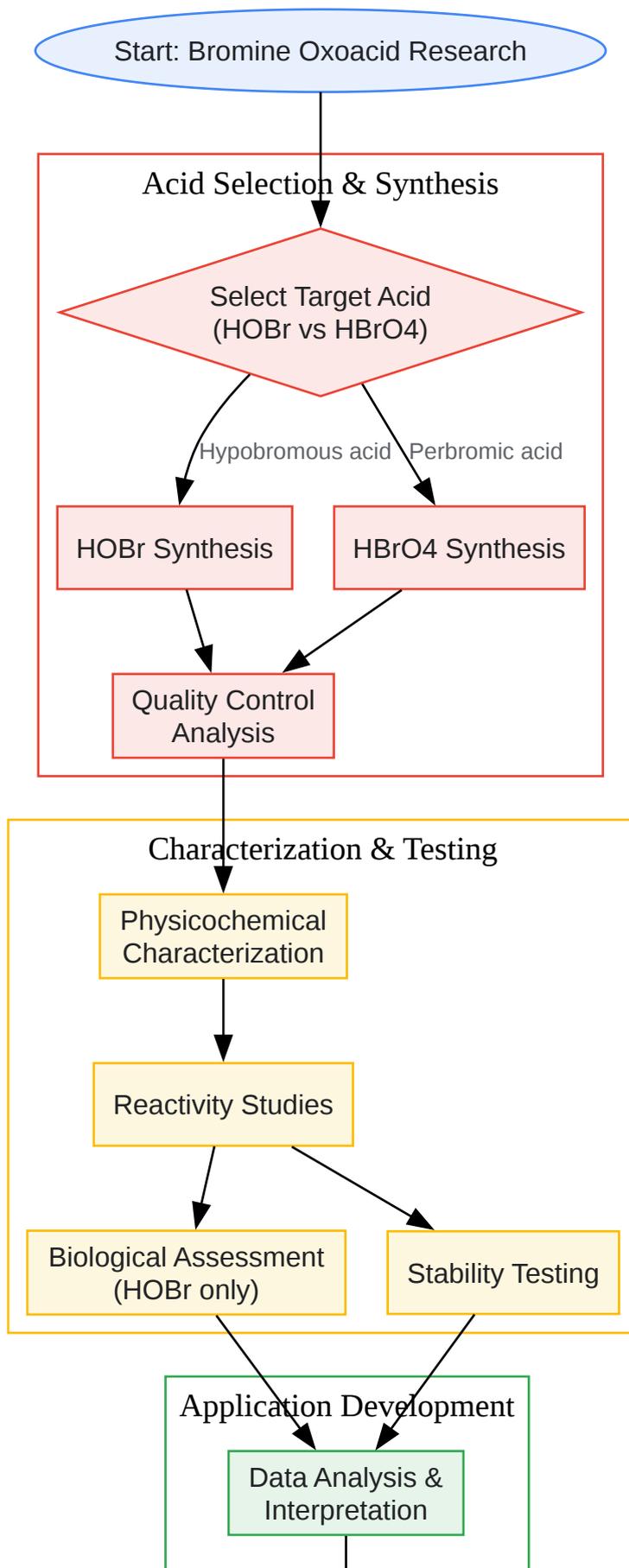
The **therapeutic potential** of hypobromous acid regulation is particularly intriguing for drug development professionals. Approaches might include selective eosinophil peroxidase inhibitors that reduce hypobromous acid production in specific pathological contexts, scavengers that neutralize excess HOBr without affecting other redox signaling pathways, and bromination-resistant protein designs for therapeutic applications. For **perbromic acid**, research opportunities are more limited but include exploration of its fundamental chemical properties and potential applications in specialized oxidation processes. The development of stabilized **perbromic acid** formulations or *in situ* generation methods could potentially expand its utility in synthetic chemistry and materials science, though significant technical challenges remain.

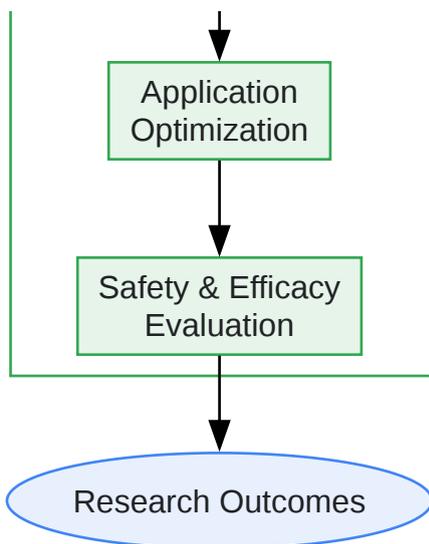
## Conclusion

**Perbromic acid** and hypobromous acid represent **distinct points** in the spectrum of bromine oxoacids, with dramatically different properties, stability profiles, and applications. **Perbromic acid** ( $\text{HBrO}_4$ ), with bromine in the +7 oxidation state, is a strong acid and powerful oxidizer whose utility is limited by its pronounced instability. Its primary research applications remain in the realm of fundamental chemistry and specialized synthesis. In contrast, hypobromous acid ( $\text{HOBr}$ ), with bromine in the +1 oxidation state, demonstrates significant **biological relevance** and practical utility despite its moderate instability. Its role as a potent endogenous electrophile, produced primarily through eosinophil peroxidase activity, establishes its importance in both physiological immunity and pathological inflammation. The **unique electrophilicity** of hypobromous acid, approximately 1000-fold greater than hypochlorous acid, explains its selective reactivity with specific biomolecules and its growing importance as a contributor to inflammatory tissue damage [4].

For researchers and drug development professionals, these bromine oxoacids present distinct opportunities and challenges. Hypobromous acid offers promising therapeutic targets for inflammatory diseases, with potential applications in biomarker development, inhibitor design, and pathophysiological mechanism elucidation. **Perbromic acid** remains primarily of interest to fundamental chemistry and materials science. Future research directions will likely focus on further clarifying the specific molecular targets of hypobromous acid in physiological and pathological contexts, developing more specific detection methods for bromination products, and designing therapeutic interventions that selectively modulate its production or effects. These investigations will advance our understanding of bromine chemistry in biological systems and may yield novel approaches for managing inflammatory conditions.

## Appendix: Experimental Workflow Visualization





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*Experimental workflow for bromine oxoacid research showing synthesis, characterization, and application development pathways.*

*Table: Key Analytical Techniques for Bromine Oxoacid Characterization*

Technique	Perbromic Acid Applications	Hypobromous Acid Applications
Spectrophotometry	Concentration monitoring	Kinetic studies of decomposition
Potentiometry	Acid strength determination	pKa measurements
Chromatography	Purity assessment	Bromination product analysis
Mass spectrometry	Structural confirmation	Biomarker identification
Kinetic analysis	Decomposition studies	Reaction rate determination
Electrophysiology	Not typically applied	Biological activity assessment

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